GPR52 Agonist Activity: 2-(4-Trifluoromethylphenyl)-Indole-3-Carbonitrile vs. Alternative N-Arylindole Scaffolds
In a direct head-to-head comparison under identical assay conditions, 2-(4-(trifluoromethyl)phenyl)-1H-indole-3-carbonitrile demonstrated an EC₅₀ of 220 nM for human GPR52 activation, compared to an alternative N-arylindole GPR52 agonist scaffold (CHEMBL4081439) which exhibited an EC₅₀ of 160 nM [1] [2]. Both compounds were evaluated in CHO cells expressing human GPR52, with cAMP accumulation measured via AlphaScreen assay after 30 minutes of incubation. The 60 nM potency difference (37.5% lower potency for the target compound) represents a moderate but quantifiable distinction in activation efficacy that may influence lead optimization strategies depending on the desired therapeutic window.
| Evidence Dimension | GPR52 agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 220 nM |
| Comparator Or Baseline | CHEMBL4081439: EC₅₀ = 160 nM |
| Quantified Difference | ΔEC₅₀ = +60 nM (target compound 37.5% less potent than comparator) |
| Conditions | Human GPR52 expressed in CHO cells; cAMP accumulation; AlphaScreen assay; 30 min incubation |
Why This Matters
The quantifiable 220 nM potency establishes a defined benchmark for GPR52 agonist screening cascades, enabling reproducible selection of this scaffold when moderate potency with favorable downstream synthetic handles is prioritized over maximum target engagement.
- [1] BindingDB. (2019). BDBM50252189 (CHEMBL4091030): Agonist activity at human GPR52 expressed in CHO cells, EC₅₀ 220 nM. View Source
- [2] BindingDB. (n.d.). BDBM50252140 (CHEMBL4081439): Agonist activity at human GPR52 expressed in CHO cells, EC₅₀ 160 nM. View Source
